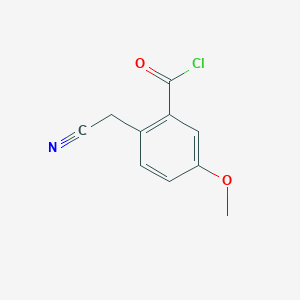
2-(Cyanomethyl)-5-methoxybenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyanomethyl)-5-methoxybenzoyl chloride is an organic compound with a complex structure that includes a benzoyl chloride group, a methoxy group, and a cyanomethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-5-methoxybenzoyl chloride typically involves the introduction of the cyanomethyl and methoxy groups onto a benzoyl chloride backbone. One common method involves the reaction of 5-methoxybenzoyl chloride with cyanomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-(Cyanomethyl)-5-methoxybenzoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted benzoyl derivatives.
Oxidation and Reduction: The cyanomethyl group can participate in oxidation and reduction reactions, potentially leading to the formation of different functional groups.
Condensation Reactions: The methoxy group can engage in condensation reactions with other compounds, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation of the cyanomethyl group can produce a carboxylic acid.
科学研究应用
2-(Cyanomethyl)-5-methoxybenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, potentially leading to new bioactive compounds.
Medicine: Research into its derivatives may lead to the development of new drugs with unique therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Cyanomethyl)-5-methoxybenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is harnessed in synthetic chemistry to create new compounds with desired properties.
相似化合物的比较
Similar Compounds
2-(Cyanomethyl)benzoyl chloride: Lacks the methoxy group, leading to different reactivity and applications.
5-Methoxybenzoyl chloride:
2-(Cyanomethyl)-4-methoxybenzoyl chloride: Similar structure but with the methoxy group in a different position, leading to variations in reactivity.
Uniqueness
2-(Cyanomethyl)-5-methoxybenzoyl chloride is unique due to the presence of both the cyanomethyl and methoxy groups, which confer distinct reactivity and potential applications. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules.
属性
CAS 编号 |
24634-11-5 |
|---|---|
分子式 |
C10H8ClNO2 |
分子量 |
209.63 g/mol |
IUPAC 名称 |
2-(cyanomethyl)-5-methoxybenzoyl chloride |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-3-2-7(4-5-12)9(6-8)10(11)13/h2-3,6H,4H2,1H3 |
InChI 键 |
OUEHQLXJMMOHAV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)CC#N)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















